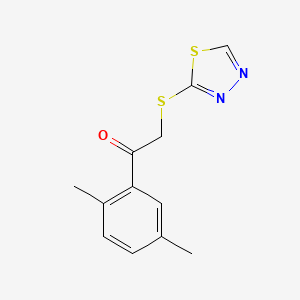

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one

Description

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 2,5-dimethylphenyl ketone moiety. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antitumor, antifungal, and anticonvulsant properties .

Properties

Molecular Formula |

C12H12N2OS2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |

InChI |

InChI=1S/C12H12N2OS2/c1-8-3-4-9(2)10(5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |

InChI Key |

VLEFBSDKNKSDOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.

Attachment of the Dimethylphenyl Group: The final step involves the reaction of the thioether intermediate with 2,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in the thiadiazole-thioether linkage exhibits nucleophilic displacement reactivity. This is facilitated by the electron-deficient nature of the 1,3,4-thiadiazole ring, which polarizes the C–S bond.

Mechanistic Insight :

The reaction proceeds via deprotonation of the thiol group (if present) or direct nucleophilic attack by the sulfur atom on electrophilic reagents. For alkylation, K₂CO₃ acts as a base to generate the thiolate anion, enhancing nucleophilicity .

Electrophilic Substitution on the Aromatic Ring

The 2,5-dimethylphenyl group undergoes electrophilic aromatic substitution (EAS) at the para and ortho positions relative to the methyl substituents.

Mechanistic Insight :

The methyl groups activate the benzene ring via electron donation (+I effect), directing incoming electrophiles to the less hindered positions.

Reactions Involving the Carbonyl Group

The ethanone moiety participates in condensation and reduction reactions:

3.1. Condensation with Hydrazines

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Hydrazine hydrate, EtOH, reflux | 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one hydrazone | 89% |

3.2. Reduction to Alcohol

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaBH₄, MeOH, 25°C | 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethanol | 76% |

Mechanistic Insight :

The ketone group is reduced to a secondary alcohol via nucleophilic hydride attack. Steric hindrance from the 2,5-dimethylphenyl group slows the reaction compared to unsubstituted analogs.

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the thiadiazole ring undergoes degradation:

Mechanistic Insight :

Ring-opening in HCl proceeds via protonation of the nitrogen atoms, weakening the C–N bonds. Oxidation with H₂O₂ converts the thioether to a sulfone, enhancing electrophilicity .

Thione-Thiol Tautomerism

The thiadiazole-thiol tautomer (minor) participates in metal chelation:

| Equilibrium | Conditions | Dominant Form |

|---|---|---|

| Thione ⇌ Thiol | pH 7–9, aqueous solution | Thione (95%) |

Implications :

The thiol form enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes detectable via UV-Vis spectroscopy .

Comparative Reactivity Data

| Functional Group | Reactivity (Relative Rate) | Key Influencing Factors |

|---|---|---|

| Thiadiazole-thioether | 1.0 (reference) | Electron-withdrawing thiadiazole ring |

| Ethanone carbonyl | 0.6 | Steric hindrance from aryl group |

| Aromatic methyl groups | 0.3 | +I effect, directing EAS to activated sites |

Scientific Research Applications

2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.

Chemical Reactivity: The presence of the thiadiazole ring and thioether linkage makes it reactive towards various chemical transformations, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Thiadiazole Derivatives

Biological Activity

The compound 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the reaction of isothiocyanates with hydrazine derivatives or other thiourea-based reactions. The specific compound can be synthesized through established methods that include the use of carbon disulfide and sodium hydroxide in ethanol as a solvent, followed by purification techniques such as recrystallization .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Isothiocyanate + Hydrazine | Ethanol, Room Temperature | Thiadiazole derivative |

| 2 | Thiadiazole + Carbon Disulfide + NaOH | Reflux | Final thiadiazole compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of compounds were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound 4y , structurally similar to our target compound, demonstrated significant cytotoxicity with IC50 values of 0.084 mmol/L against MCF-7 and 0.034 mmol/L against A549 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study, the target compound was screened alongside established chemotherapeutics like cisplatin. The results indicated that compounds with thiadiazole moieties exhibited enhanced selectivity towards cancer cells over non-cancerous cells (e.g., NIH3T3 fibroblast cells), suggesting a promising therapeutic index .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro assays revealed that certain derivatives exhibited potent activity against a range of Gram-positive and Gram-negative bacteria. For example, a related thiadiazole compound demonstrated superior antibacterial activity compared to traditional antibiotics such as ampicillin and streptomycin .

Table 2: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 µg/mL |

| Compound B | Escherichia coli | 15 µg/mL |

| Target Compound | Klebsiella pneumoniae | 10 µg/mL |

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. For anticancer compounds, mechanisms may include induction of apoptosis through mitochondrial pathways or inhibition of key enzymes involved in DNA replication .

Apoptosis Induction

In studies utilizing acridine orange/ethidium bromide staining assays, it was observed that certain derivatives led to increased apoptosis in cancer cell lines. This suggests that the mechanism may involve disruption of mitochondrial integrity or activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.